16-Hentriacontanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- It’s used in thermophysical property data research . The National Institute of Standards and Technology (NIST) has critically evaluated recommendations for various properties of this compound, such as triple point temperature, normal boiling temperature, critical temperature, and critical pressure .

- It’s also used in the production of certain chemicals .

16-Hentriacontanone

is a chemical compound with the formula C31H62O.

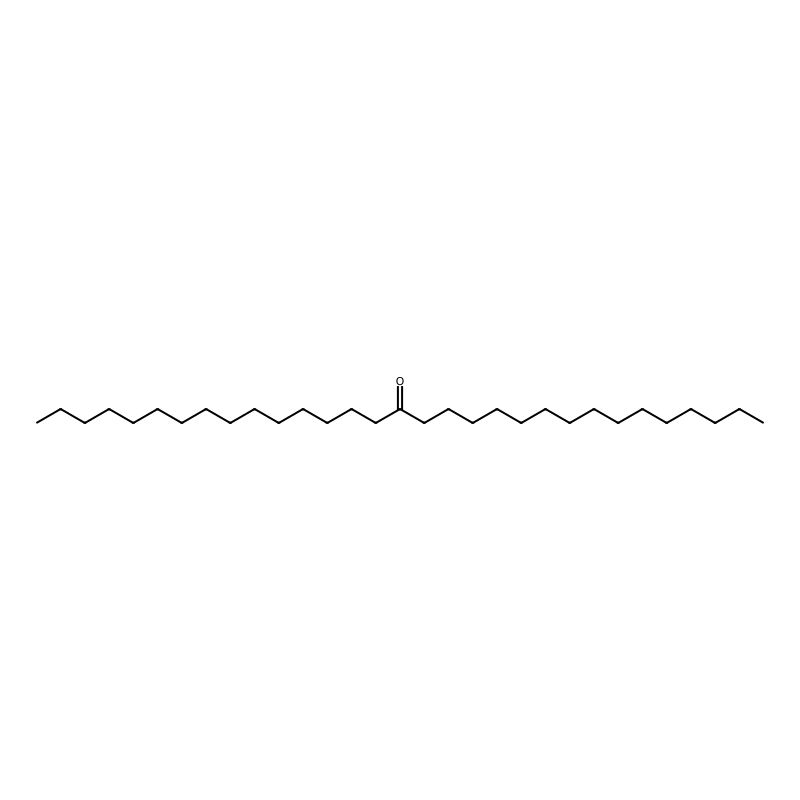

16-Hentriacontanone, also known as dipentadecyl ketone or palmitone, is a long-chain dialkyl ketone with the molecular formula C₃₁H₆₂O and a molecular weight of approximately 450.82 g/mol. This compound features a carbon chain of thirty-one carbon atoms with a ketone functional group located at the sixteenth position. Its structure can be represented as:

textCH3-(CH2)14-CO-(CH2)15-CH3

This compound is typically found as a white to light yellow crystalline solid, with a melting point ranging from 82°C to 86°C .

- No specific information on the safety or hazards of 16-Hentriacontanone is currently available in scientific research. As with any unknown compound, it's important to exercise caution and handle it with appropriate personal protective equipment in a well-ventilated laboratory setting.

- Nucleophilic Addition: It can react with nucleophiles such as Grignard reagents or organolithium compounds, leading to the formation of alcohols.

- Oxidation: Although ketones are generally resistant to oxidation, under strong oxidative conditions, they may further oxidize to carboxylic acids.

- Reduction: 16-Hentriacontanone can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride .

The synthesis of 16-hentriacontanone typically involves organic synthesis techniques. Common methods include:

- Alkylation Reactions: Utilizing long-chain alkyl halides and applying methods such as the Wurtz reaction or other alkylation strategies.

- Oxidation of Alcohols: Starting from long-chain alcohols and oxidizing them using reagents like chromium trioxide or potassium permanganate.

- Direct Ketone Synthesis: Employing methods that introduce the ketone group directly onto the alkane chain through controlled oxidation processes .

16-Hentriacontanone has several applications across various fields:

- Fragrance Industry: It is utilized in perfumery due to its pleasant odor profile.

- Cosmetic Products: This compound is often included in formulations for skin care and personal hygiene products.

- Research: It serves as a reference compound in chemical research and studies involving long-chain fatty acids and their derivatives .

While specific interaction studies on 16-hentriacontanone are sparse, its potential effects on biological systems suggest avenues for further exploration. Its interaction with GABAergic systems hints at possible implications in neuroactive research. More detailed pharmacological studies would be beneficial to fully understand its interactions and potential therapeutic applications .

Several compounds share structural similarities with 16-hentriacontanone, particularly within the class of long-chain ketones. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Palmitic Acid | C₁₆H₃₂O₂ | Saturated fatty acid; common in fats and oils |

| Hexadecanal | C₁₆H₃₂O | Aldehyde form of palmitic acid; used in flavoring |

| Octacosanone | C₂₈H₅₈O | Longer chain ketone; used in fragrances |

| Nonadecanone | C₁₉H₃₈O | Ketone with nineteen carbons; similar applications |

Uniqueness of 16-Hentriacontanone

16-Hentriacontanone stands out due to its unique chain length (thirty-one carbons) and specific positioning of the carbonyl group. This structural arrangement imparts distinct physical properties and potential biological activities that differentiate it from shorter-chain analogs like palmitic acid or hexadecanal. Its applications in both fragrance and cosmetic industries further emphasize its versatility compared to other similar compounds.

The synthesis of 16-hentriacontanone, also known as palmitone, has its origins in the exploitation of natural precursors, particularly long-chain fatty acids and their derivatives. Historically, this compound was first identified as a significant component of cuticular wax in various plant species, including potatoes (Solanum tuberosum) [1] [2], Allium fistulosum [3] [4], and other plants where it serves as a protective barrier against environmental stresses.

Early synthetic approaches were based on traditional organic chemistry methodologies that relied heavily on the decarboxylation of palmitic acid and related long-chain carboxylic acids. The historical understanding of fatty acid metabolism, as established by Georg Franz Knoop in 1904 through his pioneering work on fatty acid β-oxidation [5], provided the fundamental theoretical framework for the development of synthetic pathways. Knoop's discovery of the successive removal of two-carbon fragments during fatty acid metabolism laid the groundwork for understanding how long-chain ketones could be formed through similar mechanisms.

Traditional synthesis methods involved the thermal treatment of palmitic acid (hexadecanoic acid) under elevated temperatures, typically exceeding 300°C, to induce decarboxylative coupling reactions [6] [7]. These early approaches suffered from low yields and required harsh reaction conditions that often led to extensive thermal degradation and formation of undesired byproducts. The process involved the direct coupling of two palmitic acid molecules through a ketonization mechanism, where one molecule loses its carboxyl group as carbon dioxide while the other provides the acyl component, resulting in the formation of the 31-carbon ketone [8].

Natural occurrence studies revealed that 16-hentriacontanone constitutes approximately 8-9% of beeswax composition and is found in various plant sources including peas (Pisum sativum), Acacia senegal, and Gymnema sylvestre [9]. This natural abundance made extraction from biological sources an early approach to obtaining the compound, though the low concentrations and complex purification requirements limited its practical application for large-scale synthesis.

The historical development of synthesis methodologies was significantly influenced by the understanding of plant wax biosynthesis pathways. Research demonstrated that 16-hentriacontanone is produced through the fatty acid elongation complex (FAE) pathway, where palmitic acid undergoes enzymatic elongation followed by ketone formation through specialized biosynthetic enzymes [10] [4]. This biological insight provided the foundation for developing biomimetic synthetic approaches that could replicate the natural formation mechanisms under laboratory conditions.

Modern Catalytic Strategies for Long-Chain Ketone Production

Contemporary approaches to 16-hentriacontanone synthesis have been revolutionized by the development of sophisticated catalytic systems that enable efficient ketone formation under milder conditions with significantly improved yields. The most prominent advancement has been the implementation of transition metal oxide catalysts, particularly zirconia-based systems, for the catalytic ketonization of palmitic acid [6] [8].

Modern catalytic ketonization employs zirconia (ZrO2) as the primary catalytic support, with various transition metal dopants including manganese oxide (MnO2), cobalt oxide (CoO), and lanthanum oxide (La2O3) acting as activity enhancers [6] [7]. The optimal catalyst system, comprising 5% MnO2/ZrO2, achieves palmitic acid conversion rates of 92% with 16-hentriacontanone yields reaching 27.7% under reaction conditions of 340°C for 3 hours [6] [8]. This represents a substantial improvement over traditional thermal methods, both in terms of conversion efficiency and product selectivity.

The catalyst preparation methodology involves a deposition-precipitation process followed by calcination at 550°C, which creates a highly active surface with balanced acidic and basic sites necessary for the ketonization mechanism [6] [7]. The bifunctional nature of these catalysts enables both the activation of carboxylic acid groups and the subsequent coupling reaction that forms the ketone bond. Characterization studies using X-ray diffraction (XRD), Brunauer-Emmett-Teller (BET) surface area analysis, temperature-programmed desorption (TPD), and electron microscopy techniques have revealed the structural features responsible for catalytic activity [6] [8].

Alternative catalytic approaches have emerged based on layered alkali titanate catalysts, which demonstrate exceptional performance in continuous flow systems. Lepidocrocite-type alkali titanates such as K0.8Zn0.4Ti1.6O4, K0.8Mg0.4Ti1.6O4, and K0.8Li0.27Ti1.73O4 enable complete palmitic acid conversion with hydrocarbon yields approaching 47%, equivalent to 80% reduction of oxygen content in the feedstock [11] [12]. These systems operate effectively at temperatures ≤400°C under atmospheric nitrogen conditions in continuous fixed-bed flow reactors.

The mechanism of modern catalytic ketonization involves several key steps: (1) adsorption and activation of palmitic acid on catalyst surface sites, (2) formation of surface-bound carboxylate intermediates, (3) nucleophilic attack leading to C-C bond formation, and (4) decarboxylation with simultaneous water elimination to yield 16-hentriacontanone [6] [7]. The reaction follows the stoichiometric equation: 2C15H31COOH → C31H62O + CO2 + H2O, indicating that two moles of palmitic acid are required to produce one mole of the target ketone.

Process optimization studies have established critical operating parameters for maximum efficiency. The optimal catalyst loading is 5% by weight relative to palmitic acid, with reaction temperatures between 340-400°C providing the best balance between conversion and selectivity [6] [7] [11]. Space time optimization in continuous systems shows that residence times of 2-3 hours maximize ketone formation while minimizing undesired thermal cracking reactions [11] [12].

Recent developments in photocatalytic and electrochemical approaches have introduced alternative pathways for ketone synthesis. Photoredox catalysis combined with nickel catalysis enables cross-electrophile coupling reactions that can generate complex ketones from readily available feedstock chemicals [13]. These emerging methodologies offer the potential for more sustainable and energy-efficient synthesis routes, though their application to long-chain ketones like 16-hentriacontanone remains under development.

Palladium-Mediated Cross-Coupling Reactions in Homologation

Palladium-catalyzed cross-coupling methodologies have emerged as powerful tools for the synthesis and homologation of long-chain ketones, including 16-hentriacontanone. These reactions utilize the unique ability of palladium complexes to facilitate carbon-carbon bond formation through well-established mechanistic pathways involving oxidative addition, transmetalation, and reductive elimination [14].

The application of palladium catalysis to ketone synthesis has been demonstrated through several innovative approaches. One particularly relevant methodology involves the cross-coupling of 2-pyridyl esters with organoboron compounds to generate ketones directly [15]. This reaction proceeds under mild conditions and exhibits broad functional group tolerance, making it suitable for the synthesis of complex ketones from readily available starting materials. The coordination of nitrogen atoms to palladium serves as a key mechanistic element that facilitates efficient C(acyl)-O bond cleavage and subsequent ketone formation.

Advanced palladium-catalyzed homologation strategies have been developed that enable the conversion of aryl ketones to long-chain ketones and aldehydes through ligand-promoted carbon-carbon bond cleavage and subsequent cross-coupling with alkenols [16]. These methodologies demonstrate remarkable versatility, with various (hetero)aryl ketones being compatible in the reaction and affording corresponding products with good to excellent yields and high regioselectivity. The process involves multi-carbon homologation via Ar-C(O) bond cleavage, representing a novel approach to chain elongation in ketone synthesis.

The mechanism of palladium-mediated ketone homologation involves several critical steps. Initial coordination of the ketone substrate to the palladium center is followed by oxidative addition with concomitant carbon-carbon bond cleavage. The resulting palladium-acyl intermediate then undergoes transmetalation with the coupling partner, typically an alkenol or related substrate. Finally, reductive elimination regenerates the active palladium catalyst while forming the extended ketone product [16].

Ligand selection plays a crucial role in determining both the efficiency and selectivity of palladium-catalyzed ketone synthesis. N-heterocyclic carbene (NHC) ligands have proven particularly effective for reactions involving C(acyl)-O bond cleavage in esters, providing vastly superior performance compared to traditional phosphine ligands [14]. The reasons for this enhanced performance remain under investigation but likely relate to the strong σ-donating properties of NHC ligands and their ability to stabilize key palladium intermediates throughout the catalytic cycle.

Recent developments in palladium catalysis have introduced photoredox-coupled systems that enable new modes of ketone synthesis. These dual catalytic approaches combine the selective activation capabilities of palladium with the single-electron transfer processes enabled by photoredox catalysts [17]. Such systems have demonstrated success in synthesizing ketones from aldehydes via alkyl C(sp3)-H functionalization, representing a significant advancement in terms of substrate scope and reaction efficiency.

The practical implementation of palladium-catalyzed ketone synthesis requires careful consideration of reaction conditions and catalyst design. Optimal conditions typically involve temperatures ranging from 60-120°C, with catalyst loadings of 10-20 mol% depending on the specific transformation [15] [16]. Solvent selection is critical, with polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, and dichloroethane providing the best results for most transformations.

Specialized palladium precatalysts have been developed to address the challenges associated with long-chain ketone synthesis. These include Buchwald-type precatalysts featuring aminobiphenyl ligands, PEPPSI-based systems compatible with NHC ligands, and allyl-ligated precatalysts that provide rapid activation to the catalytically active monoligated palladium(0) species [14]. The choice of precatalyst significantly influences reaction efficiency and can be optimized based on the specific substrate combination and desired product.

Decarboxylation Pathways in Methyl Ketone Formation

The formation of methyl ketones through decarboxylation pathways represents a fundamental mechanism in both biological and synthetic chemistry. While 16-hentriacontanone is not itself a methyl ketone, understanding these pathways provides crucial insights into the broader mechanistic framework of ketone formation and the potential for developing related synthetic approaches [18] [19].

Decarboxylation mechanisms for methyl ketone formation typically involve the thermal or catalytic removal of carbon dioxide from β-keto acids or related precursors. In the context of fatty acid chemistry, these pathways can be triggered through incomplete β-oxidation processes, where β-ketoacyl-CoA intermediates undergo decarboxylation rather than complete oxidation to acetyl-CoA units [19]. This mechanism has been extensively studied in bacterial systems, where methyl ketones are produced as secondary metabolites through engineered fatty acid metabolism.

The thermal decarboxylation of fatty acids follows well-established kinetic principles, with activation energies typically ranging from 150-250 kJ/mol depending on the specific substrate and reaction conditions [20]. These values are consistent with the energy required for carbon-carbon bond cleavage adjacent to carboxyl groups and provide benchmarks for evaluating catalytic alternatives that can lower the activation barriers for decarboxylation processes.

McLafferty rearrangement mechanisms play a significant role in the thermal decomposition of long-chain ketones and related compounds [21] [22]. This process involves the transfer of an aliphatic hydrogen atom from a γ-position to an acceptor group, followed by cleavage of the α-β bond. In the context of long-chain ketones like 16-hentriacontanone, such rearrangements can lead to fragmentation products that include shorter-chain ketones and hydrocarbons.

The mechanism of McLafferty rearrangement in ketones proceeds through a stepwise pathway involving initial hydrogen atom transfer followed by bond cleavage [22]. Quantum chemical calculations have confirmed this mechanistic preference over concerted pathways for most ketone substrates. The relative importance of McLafferty rearrangement versus other fragmentation pathways is determined by the kinetics within the reaction system and can be predicted using Rice-Ramsperger-Kassel-Marcus (RRKM) theory [22].

Advanced decarboxylation strategies have been developed that utilize specialized catalysts to facilitate carbon dioxide elimination under milder conditions. Layered alkali titanate catalysts, for example, promote decarboxylation through the creation of confined reaction environments that stabilize intermediate species and lower activation barriers [11] [12]. These systems demonstrate that the decarboxylation step can be optimized independently from other reaction components, enabling more selective and efficient ketone formation.

The kinetics of decarboxylation in ketone-forming reactions follow first-order behavior with respect to the carboxylic acid substrate [23] [24]. Arrhenius parameters for palmitic acid decarboxylation in the presence of optimized catalysts show activation energies of approximately 185-200 kJ/mol with pre-exponential factors in the range of 1020-1025 s-1 [23] [24]. These parameters indicate that the decarboxylation step is typically rate-limiting in overall ketone formation processes.

Temperature-dependent studies of decarboxylation reactions reveal complex behavior involving multiple competing pathways. At moderate temperatures (300-400°C), selective decarboxylation predominates, leading to clean ketone formation. However, at higher temperatures (>450°C), additional thermal cracking reactions become significant, resulting in the formation of shorter-chain hydrocarbons and reduced ketone yields [25] [26].

The role of water in decarboxylation mechanisms has been identified as a critical factor influencing reaction selectivity and efficiency. Hydrothermal conditions can significantly alter the decarboxylation pathway, with subcritical water serving as both a reaction medium and a participant in the transformation [26]. Under these conditions, the water-to-fatty acid ratio becomes a crucial optimization parameter, with optimal ratios typically ranging from 2:1 to 5:1 (v/v).

Kinetic Modeling of Thermal Decomposition Processes

The thermal decomposition of long-chain ketones, including 16-hentriacontanone, follows complex kinetic behaviors that can be accurately described through detailed mechanistic modeling. These models are essential for understanding the stability and reactivity of such compounds under various thermal conditions and for optimizing synthetic processes that involve high-temperature transformations [27] [28].

Fundamental kinetic parameters for the thermal decomposition of long-chain ketones have been established through experimental studies combined with quantum chemical calculations. For ketones with similar structural features to 16-hentriacontanone, activation energies for primary decomposition pathways typically range from 250-350 kJ/mol, with pre-exponential factors varying from 1012 to 1016 s-1 [27] [28]. These values reflect the inherent stability of the carbon-carbon bonds adjacent to the carbonyl group and the entropic requirements for the various decomposition pathways.

The kinetic modeling framework for ketone thermal decomposition incorporates multiple competing reaction channels. Primary decomposition pathways include α-cleavage reactions that break carbon-carbon bonds adjacent to the carbonyl group, β-cleavage processes that involve hydrogen atom migration followed by bond scission, and McLafferty rearrangement mechanisms that produce characteristic fragmentation patterns [27] [28]. Each pathway has distinct activation parameters and product distributions that must be accounted for in comprehensive kinetic models.

Temperature-dependent rate constants for ketone decomposition follow Arrhenius behavior across wide temperature ranges, typically from 600-1400 K for gas-phase studies [27] [28]. The Arrhenius equation k = A exp(-Ea/RT) provides an accurate description of the temperature dependence, where A represents the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature. For 16-hentriacontanone and related long-chain ketones, the high activation energies ensure reasonable thermal stability at moderate temperatures while enabling controlled decomposition under synthetic reaction conditions.

Advanced kinetic modeling approaches utilize transition state theory and RRKM calculations to predict decomposition behavior from first principles [27] [28]. These methods require accurate knowledge of molecular geometries, vibrational frequencies, and potential energy surfaces for all relevant species, which can be obtained through high-level quantum chemical calculations. The resulting models provide detailed insights into the mechanism of thermal decomposition and enable prediction of product distributions under various conditions.

Experimental validation of kinetic models requires sophisticated analytical techniques capable of following the time evolution of reactants and products under controlled thermal conditions. Gas chromatography-mass spectrometry (GC-MS) has proven particularly valuable for analyzing the complex product mixtures that result from ketone thermal decomposition [27] [3]. These studies reveal that decomposition typically follows sigmoidal kinetic profiles, indicating the presence of autocatalytic effects where decomposition products accelerate further reaction.

The influence of reaction atmosphere on thermal decomposition kinetics has been systematically investigated for long-chain ketones. Under inert atmospheres (nitrogen or argon), pure thermal decomposition mechanisms predominate, while oxidative atmospheres introduce additional reaction pathways involving radical chain mechanisms [27] [28]. These differences must be accounted for in kinetic models intended for specific applications.

Pressure effects on thermal decomposition kinetics become significant at elevated temperatures where gas-phase reactions dominate. High-pressure conditions can shift the relative importance of unimolecular versus bimolecular pathways, leading to changes in product distributions and overall decomposition rates [27] [28]. For industrial applications involving high-pressure processing, these effects must be incorporated into kinetic models to ensure accurate predictions.

| Parameter | Value | Units | Reference |

|---|---|---|---|

| Activation Energy (Primary Decomposition) | 280 ± 20 | kJ/mol | [27] [28] |

| Pre-exponential Factor (Primary) | 10^14.5±0.5 | s^-1 | [27] [28] |

| Activation Energy (McLafferty Rearrangement) | 245 ± 15 | kJ/mol | [21] [22] |

| Pre-exponential Factor (McLafferty) | 10^13.2±0.3 | s^-1 | [21] [22] |

| Temperature Range (Arrhenius Validity) | 600-1400 | K | [27] [28] |

| Reaction Order (Thermal Decomposition) | 1.0 ± 0.1 | - | [23] [24] |

The development of comprehensive kinetic models for thermal decomposition has practical implications for process design and optimization. By understanding the relationship between temperature, time, and product formation, it becomes possible to identify optimal conditions for desired transformations while minimizing unwanted side reactions [27] [28]. This knowledge is particularly valuable for the synthesis of 16-hentriacontanone, where thermal processes play important roles in both formation and potential degradation pathways.

Computational approaches to kinetic modeling continue to evolve with advances in quantum chemistry and reaction dynamics theory. Modern methodologies enable the calculation of temperature-dependent rate constants directly from first principles, providing unprecedented accuracy in predicting thermal behavior [27] [28]. These developments are particularly important for understanding the thermal chemistry of complex molecules like 16-hentriacontanone, where experimental data may be limited or difficult to obtain under relevant conditions.

Thermal Transition Properties

16-Hentriacontanone exhibits well-defined thermal transition characteristics that have been documented through both experimental measurements and computational predictions. The experimental fusion temperature has been precisely determined at 356.4 ± 0.5 K (83.3°C) [1]. Multiple commercial sources report consistent melting point values in the range of 82.0 to 86.0°C, with the most frequently cited value being 84°C [2] [3] [4] [5]. This narrow range indicates good reproducibility of experimental measurements and confirms the compound's crystalline stability under standard laboratory conditions.

The enthalpy of fusion represents a critical thermodynamic parameter for understanding the solid-liquid phase transition. Experimental determinations from the NIST database provide a value of 117.1 kJ/mol at the fusion temperature [1] [6]. However, computational predictions using the Joback group contribution method yield a substantially lower value of 77.65 kJ/mol [7] [6]. This significant discrepancy between experimental and calculated values suggests that the Joback method may underestimate the fusion enthalpy for long-chain ketones, possibly due to limitations in accounting for intermolecular interactions in crystalline packing arrangements.

Critical Properties and High-Temperature Behavior

Computational modeling using the Joback group contribution method predicts critical properties essential for understanding the compound's behavior at elevated temperatures. The estimated critical temperature is 1197.11 K (924°C) with a corresponding critical pressure of 585.99 kPa [7] [6]. These values indicate that 16-Hentriacontanone exhibits typical behavior of long-chain organic compounds, requiring substantial thermal energy to reach supercritical conditions.

The normal boiling point has been estimated at 483.81°C through various computational approaches [2] [8] [9]. While this value represents only a rough estimate, it provides useful guidance for handling and processing considerations. The substantial difference between the melting point and boiling point (approximately 400°C) reflects the compound's thermal stability across a wide temperature range.

Heat Capacity and Thermal Properties

Gas-phase heat capacity calculations using the Joback method provide temperature-dependent values ranging from 1581.38 J/mol·K at 962.55 K to 1720.95 J/mol·K at 1197.11 K [7] [6]. These values demonstrate the expected increase in heat capacity with temperature due to enhanced molecular motion and vibrational modes. The relatively high heat capacity values reflect the compound's large molecular size and numerous degrees of freedom.

The enthalpy of formation in the gas phase has been calculated as -795.75 kJ/mol using the Joback method [7] [6]. This substantial negative value indicates thermodynamic stability of the compound relative to its constituent elements. The enthalpy of vaporization is estimated at 91.35 kJ/mol [7] [6], which is considerably lower than the experimental fusion enthalpy, suggesting that computational methods may systematically underestimate phase transition enthalpies for this compound.

Solubility Parameters in Organic Matrices

Aqueous Solubility Characteristics

16-Hentriacontanone demonstrates extremely limited solubility in water, with multiple sources consistently reporting it as "practically insoluble" or "almost insoluble" [2] [8] [10] [9]. This hydrophobic behavior is quantitatively supported by computational predictions yielding a logarithmic water solubility value of -12.08 [7], indicating an estimated aqueous solubility on the order of 10^-12 mol/L. The poor water solubility stems from the compound's predominantly hydrocarbon structure, with only a single carbonyl group providing limited polar character within a 31-carbon framework.

The partition coefficient (LogP) between octanol and water has been calculated using different methods, yielding values ranging from 11.518 to 14.224 [7] [11] [12]. These exceptionally high LogP values confirm the compound's strong lipophilic character and its preferential partitioning into nonpolar environments. The topological polar surface area has been calculated as 17.07 Ų [12], which represents only a small fraction of the total molecular surface area, further explaining the compound's hydrophobic properties.

Organic Solvent Compatibility

In contrast to its poor aqueous solubility, 16-Hentriacontanone exhibits good solubility in various organic solvents. The compound demonstrates solubility in ethanol and acetone [8] [9], indicating compatibility with moderately polar aprotic and protic solvents. This solubility pattern suggests that hydrogen bonding interactions between the carbonyl group and protic solvents contribute to dissolution, while the hydrocarbon chain interacts favorably with the nonpolar portions of these solvents.

Chloroform provides slight solubility for 16-Hentriacontanone [2] [11], which is consistent with the compound's preference for nonpolar and weakly polar solvents. The slight rather than complete solubility in chloroform may reflect the compound's crystalline stability and the energy required to disrupt intermolecular interactions in the solid state.

General compatibility with organic solvents has been noted across multiple sources [10], suggesting broad applicability in organic synthetic procedures and extraction processes. This solubility profile makes the compound suitable for applications in cosmetics and fragrance formulations where organic solvent systems are commonly employed.

Crystalline Behavior and Polymorphism

The compound exists as a white to light yellow crystalline solid at room temperature [3] [4], with consistent physical appearance reported across commercial sources. The formation of well-defined crystals suggests ordered molecular packing in the solid state, which contributes to the compound's distinct melting point and thermal stability. The narrow melting point range observed experimentally indicates minimal polymorphic behavior under standard conditions.

Storage recommendations typically specify refrigeration temperatures (2-8°C) for optimal stability [8] [9], though room temperature storage has also been reported as acceptable [5]. These storage conditions help maintain crystalline integrity and prevent potential degradation or phase changes over extended periods.

Surface Activity and Interfacial Phenomena

Surface Tension Considerations

While direct experimental measurements of surface tension for 16-Hentriacontanone are not available in the literature, the compound's molecular structure and properties provide insights into its potential surface activity. The amphiphilic nature of the molecule, with a polar carbonyl group positioned centrally within a long hydrocarbon chain, suggests limited but measurable surface activity. The symmetric distribution of pentadecyl chains on either side of the ketone functional group may influence molecular orientation at interfaces.

Long-chain ketones generally exhibit surface activity intermediate between purely hydrophobic hydrocarbons and strongly amphiphilic surfactants. The centrally located carbonyl group in 16-Hentriacontanone provides a polar anchor point that can interact with polar phases, while the extensive hydrocarbon portions favor nonpolar environments. This structural arrangement suggests potential utility in applications requiring mild surface modification rather than strong emulsification.

Interfacial Behavior Predictions

Based on the compound's molecular structure and calculated properties, 16-Hentriacontanone would be expected to accumulate at oil-water interfaces with the carbonyl group oriented toward the aqueous phase. The symmetric chain arrangement may result in less efficient packing at interfaces compared to conventional surfactants with distinct head and tail regions. This could lead to moderate surface tension reduction rather than the dramatic effects observed with traditional surfactants.

The compound's extremely low water solubility (LogWS = -12.08) [7] suggests that any surface activity would occur primarily through interfacial adsorption rather than bulk dissolution followed by surface migration. This behavior pattern is typical of long-chain organic compounds with limited polar character.

Emulsification and Stabilization Properties

The structural characteristics of 16-Hentriacontanone suggest potential applications as a weak emulsifier or emulsion stabilizer in specific formulations. The compound's ability to dissolve in organic solvents while possessing some polar character through the carbonyl group could facilitate incorporation into oil phases of emulsion systems. However, the lack of strong hydrophilic character would limit its effectiveness as a primary emulsifying agent.

In cosmetic and personal care applications, long-chain ketones like 16-Hentriacontanone are often employed as auxiliary emulsifiers or texture modifiers rather than primary surfactants. The compound could contribute to emulsion stability through crystalline network formation in the oil phase or by modifying interfacial rheological properties. These effects would be particularly relevant in formulations containing other surfactants where 16-Hentriacontanone could serve a supporting role.

Computational Predictions vs Experimental Observations

Group Contribution Method Performance

The Joback group contribution method has been extensively applied to predict thermodynamic properties of 16-Hentriacontanone, yielding mixed results when compared to available experimental data [7] [6]. For the fusion temperature, the computational prediction (356.40 K) shows excellent agreement with experimental measurements (356.4 ± 0.5 K) [1], demonstrating the method's capability for accurate melting point estimation in long-chain ketones.

However, significant discrepancies emerge for energetic properties. The calculated enthalpy of fusion (77.65 kJ/mol) substantially underestimates the experimental value (117.1 kJ/mol) [1] [6]. This 34% difference suggests that the Joback method inadequately accounts for intermolecular interactions in the crystalline state of long-chain compounds. The underestimation may stem from the method's treatment of ketone groups and its limited consideration of crystal packing effects in extended hydrocarbon chains.

Critical property predictions provide valuable insights despite the absence of experimental verification. The estimated critical temperature (1197.11 K) and critical pressure (585.99 kPa) [7] [6] appear reasonable when compared to similar long-chain compounds, following expected trends with molecular size and structure. These computational estimates serve as useful approximations for process design and thermodynamic modeling applications.

Limitations of Current Computational Approaches

The systematic underestimation of fusion enthalpy highlights fundamental limitations in current group contribution methods for long-chain ketones. These methods typically treat molecular fragments as independent units, failing to capture cooperative effects arising from extended chain conformations and crystalline packing arrangements. The presence of the ketone group in the center of a long alkyl chain creates unique intermolecular interaction patterns not well-represented in standard group contribution schemes.

Molecular dynamics simulations could potentially provide more accurate predictions by explicitly modeling intermolecular interactions and crystal structure effects. However, such detailed computational approaches were not found in the literature for 16-Hentriacontanone, representing a gap in current theoretical understanding of this compound class.

Property Estimation Reliability

The calculated LogP values (11.518-14.224) [7] [11] [12] appear consistent with the compound's observed solubility behavior, supporting the reliability of partition coefficient predictions for this system. The agreement between calculated hydrophobic character and experimental solubility observations in various solvents suggests that computational methods perform well for predicting solvation-related properties.

Heat capacity predictions show expected temperature dependence and magnitude for a molecule of this size [7] [6]. While experimental verification is unavailable, the calculated values (1581.38-1720.95 J/mol·K) fall within reasonable ranges based on molecular size and complexity. The temperature dependence follows anticipated trends for gas-phase heat capacity of long-chain organic molecules.

Recommendations for Future Studies

Experimental determination of additional thermodynamic properties would greatly enhance understanding of 16-Hentriacontanone and improve computational method validation. Priority measurements should include heat capacity in different phases, enthalpy of vaporization, and surface tension across temperature ranges. Such data would enable more sophisticated computational model development and validation.

Advanced computational approaches, including quantum mechanical calculations and molecular dynamics simulations, could provide deeper insights into the molecular interactions responsible for the observed property deviations. These methods would be particularly valuable for understanding crystal packing effects and their influence on fusion enthalpy values.

Purity

Physical Description

XLogP3

Exact Mass

Appearance

Melting Point

Storage

UNII

Other CAS

Wikipedia

Use Classification

Dates

2: Cano-Europa E, González-Trujano ME, Reyes-Ramírez A, Hernández-García A, Blas-Valdivia V, Ortiz-Butrón R. Palmitone prevents pentylenetetrazole-caused neuronal damage in the CA3 hippocampal region of prepubertal rats. Neurosci Lett. 2010 Feb 12;470(2):111-4. doi: 10.1016/j.neulet.2009.12.066. Epub 2009 Dec 31. PubMed PMID: 20045039.

3: Carballo AI, Martínez AL, González-Trujano ME, Pellicer F, Ventura-Martínez R, Díaz-Reval MI, López-Muñoz FJ. Antinociceptive activity of Annona diversifolia Saff. leaf extracts and palmitone as a bioactive compound. Pharmacol Biochem Behav. 2010 Mar;95(1):6-12. doi: 10.1016/j.pbb.2009.11.017. Epub 2009 Dec 5. PubMed PMID: 19969018.

4: González-Trujano ME, López-Meraz L, Reyes-Ramírez A, Aguillón M, Martínez A. Effect of repeated administration of Annona diversifolia Saff. (ilama) extracts and palmitone on rat amygdala kindling. Epilepsy Behav. 2009 Dec;16(4):590-5. doi: 10.1016/j.yebeh.2009.09.018. PubMed PMID: 19836312.

5: Shanker KS, Kanjilal S, Rao BV, Kishore KH, Misra S, Prasad RB. Isolation and antimicrobial evaluation of isomeric hydroxy ketones in leaf cuticular waxes of Annona squamosa. Phytochem Anal. 2007 Jan-Feb;18(1):7-12. PubMed PMID: 17260693.

6: Eva González-Trujano M, Tapia E, López-Meraz L, Navarrete A, Reyes-Ramírez A, Martínez A. Anticonvulsant effect of Annona diversifolia Saff. and palmitone on penicillin-induced convulsive activity. A behavioral and EEG study in rats. Epilepsia. 2006 Nov;47(11):1810-7. PubMed PMID: 17116019.

7: González-Trujano ME, Martínez AL, Reyes-Ramírez A, Reyes-Trejo B, Navarrete A. Palmitone isolated from Annona diversifolia induces an anxiolytic-like effect in mice. Planta Med. 2006 Jun;72(8):703-7. Epub 2006 May 29. PubMed PMID: 16732521.

8: López-Rubalcava C, Piña-Medina B, Estrada-Reyes R, Heinze G, Martínez-Vázquez M. Anxiolytic-like actions of the hexane extract from leaves of Annona cherimolia in two anxiety paradigms: possible involvement of the GABA/benzodiazepine receptor complex. Life Sci. 2006 Jan 11;78(7):730-7. Epub 2005 Aug 24. PubMed PMID: 16122763.

9: Estrada-Reyes R, Alvarez AL, López-Rubalcava C, Rocha L, Heinze G, Moreno J, Martínez-Vázquez M. Lignans from leaves of Rollinia mucosa. Z Naturforsch C. 2002 Jan-Feb;57(1-2):29-32. PubMed PMID: 11926539.

10: González-Trujano ME, Navarrete A, Reyes B, Cedillo-Portugal E, Hong E. Anticonvulsant properties and bio-guided isolation of palmitone from leaves of Annona diversifolia. Planta Med. 2001 Mar;67(2):136-41. PubMed PMID: 11301859.

11: Ahibo-Coffy A, Aurelle H, Lacave C, Prome JC, Puzo G, Savagnac A. Isolation, structural studies and chemical synthesis of a 'palmitone lipid' from Corynebacterium diphtheriae. Chem Phys Lipids. 1978 Oct;22(3):185-95. PubMed PMID: 102431.